(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based small molecule featuring a 6-fluoro substituent on the quinoline core, a 2-ethoxyphenylamino group at position 4, and a piperidin-1-yl methanone moiety at position 2. The ethoxy group may enhance lipophilicity and membrane permeability, while the piperidine ring could influence binding affinity through steric or hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-(2-ethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-29-21-9-5-4-8-20(21)26-22-17-14-16(24)10-11-19(17)25-15-18(22)23(28)27-12-6-3-7-13-27/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUNHSMWHIARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethoxyphenylamino group: This step involves nucleophilic aromatic substitution (S_NAr) where the ethoxyphenylamine reacts with the quinoline derivative.
Formation of the piperidinylmethanone moiety: This can be achieved through a coupling reaction using piperidine and a suitable carbonyl source, such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its moderate antibacterial activity against specific Gram-positive and Gram-negative bacteria strains. The compound's structure suggests it could interact with bacterial DNA or enzymes critical for bacterial survival, although further studies are necessary to elucidate its mechanisms of action .
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) analyses can be employed to predict the biological activity of this compound based on structural similarities with known bioactive compounds. This approach allows researchers to optimize the compound's efficacy by modifying structural components to enhance activity against targeted pathogens .
Synthesis and Optimization
The synthesis of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves several steps:
- Formation of the quinoline core via methods such as Skraup or Friedländer synthesis.
- Introduction of the ethoxybenzyl amino group through nucleophilic substitution reactions.
- Attachment of the piperidinylmethanone moiety via amide coupling reactions.
These synthetic routes require careful optimization to improve yield and purity, making this compound a suitable candidate for research focused on antibiotic development .
Mechanism of Action
The mechanism of action of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS: 1326918-31-3)
- Structural Differences: Replaces the 2-ethoxyphenylamino group with a 2,4-dimethylphenyl-piperazine moiety.
- Molecular Weight : 446.6 g/mol vs. estimated ~450–460 g/mol for the target compound.
- Implications : The dimethylphenyl group may reduce metabolic stability compared to the ethoxy group due to increased hydrophobicity. Piperazine instead of piperidine could alter binding kinetics in enzyme pockets .
(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS: 1326819-61-7)
- Structural Differences: Substitutes piperidine with pyrrolidine in the methanone group and uses a piperazine linker.
- Molecular Weight : 448.5 g/mol.
- Implications: Pyrrolidine’s smaller ring size (5-membered vs. Piperazine’s basic nitrogen could enhance solubility .
Modifications in the Methanone Group
(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone (CAS: 1797222-94-6)
- Structural Differences: Replaces the 2-ethoxyphenylamino group with a 4-isopropylbenzylamino substituent.
- Molecular Weight : 405.5 g/mol.
- Implications : The isopropyl group increases hydrophobicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility .
Functional Group Comparisons
- Ethoxy vs. Trifluoromethyl (): Compounds like (1-ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone exhibit trifluoromethyl groups, which confer metabolic resistance but may introduce toxicity risks compared to ethoxy’s milder profile .
Data Table: Key Structural and Molecular Comparisons
Research Findings and Implications
- Bioactivity : Analogs with piperazine linkers (e.g., ) demonstrate improved oral bioavailability compared to piperidine variants, likely due to enhanced solubility .
- Selectivity : The 2-ethoxyphenyl group in the target compound may offer better selectivity over trifluoromethyl-containing derivatives (), which often exhibit off-target effects .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of pre-functionalized quinoline acids with amines via HATU-mediated reactions .
Biological Activity
The compound (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative within the quinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FN3O, with a molecular weight of 377.5 g/mol. The structure features a quinoline core substituted with an ethoxyphenyl group and a piperidine moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound's structural characteristics suggest potential inhibition of bacterial growth through interference with DNA gyrase and topoisomerase enzymes, which are vital for bacterial DNA replication. Preliminary studies have shown that compounds in this class can exhibit minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. The compound has been tested against various cancer types, including breast cancer (MDA-MB-231), colon cancer (HT-29), and pancreatic cancer (SUIT-2). In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.
Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several quinoline derivatives, including the compound . They evaluated its cytotoxicity using MTT assays across multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin in certain cell lines .
| Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 10 | More potent |
| HT-29 | 15 | Less potent |
| SUIT-2 | 12 | Comparable |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for this compound. It was found to inhibit the activity of topoisomerase II, leading to DNA damage and subsequent apoptosis in treated cells. This mechanism was confirmed through flow cytometry analysis and Western blot assays that showed increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks .
Q & A
Q. What are the standard synthetic routes for (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, and how can intermediates be characterized?
The compound is typically synthesized via multi-step reactions involving coupling of quinoline and piperidine moieties. For example, a similar quinoline-piperidine methanone derivative was synthesized by reacting a fluorinated indazole intermediate with a substituted piperidine in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography . Characterization of intermediates often employs H-NMR, C-NMR, and mass spectrometry (MS) to confirm structural integrity. For instance, H-NMR can verify ethoxyphenyl proton environments (δ 7.2–6.8 ppm for aromatic protons), while MS confirms molecular ion peaks (e.g., m/z 469.2 [M+H]⁺ in related compounds) .
Q. What analytical methods are critical for assessing purity and stability of this compound?
High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for purity assessment, as seen in analogous compounds . Stability studies under varying pH, temperature, and light conditions are recommended. For example, derivatives with fluorinated aromatic systems show sensitivity to prolonged exposure to acidic conditions, necessitating storage in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound, particularly for scale-up?
Yield optimization often involves solvent selection and catalyst tuning. A related quinazoline-piperidine methanone synthesis achieved 78% yield using n-hexane/EtOAc solvent systems for crystallization . Microwave-assisted synthesis or flow chemistry may improve efficiency for scale-up. Contradictory data on yields (e.g., 25% vs. 78% in similar reactions ) highlight the need to control variables like reaction time, temperature, and stoichiometric ratios of intermediates .
Q. How should researchers address discrepancies in bioactivity data across studies?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation times). For example, fluorinated quinoline derivatives exhibit cell-type-dependent cytotoxicity due to variable expression of target proteins like kinases . Standardizing assays using validated cell models (e.g., HEK293 for receptor-binding studies) and including positive controls (e.g., known kinase inhibitors) can improve reproducibility .
Q. What strategies are effective for improving aqueous solubility of this hydrophobic compound?
Structural modifications, such as introducing polar groups (e.g., hydroxyl or morpholine substituents) on the piperidine ring, enhance solubility. Alternatively, formulation with cyclodextrins or lipid-based nanoparticles has been successful for related quinoline derivatives . Solubility parameters (logP) should be calculated using software like MarvinSketch, with experimental validation via shake-flask method .
Q. How can the compound’s mechanism of action be elucidated using in vitro and in silico approaches?
Combined molecular docking (e.g., AutoDock Vina) and functional assays (e.g., cAMP inhibition for GPCR targets) are effective. For instance, piperidine-containing analogs showed affinity for neurotensin receptors in docking studies, validated via calcium flux assays in transfected CHO cells . Proteomic profiling (e.g., affinity pull-down assays) can identify off-target interactions .
Methodological Considerations
Q. What protocols are recommended for safe handling and storage?
The compound may cause respiratory or skin irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Store desiccated at –20°C in amber vials to prevent photodegradation. Stability data for similar compounds indicate a shelf life of ≥12 months under these conditions .
Q. How can researchers validate target engagement in cellular models?
Use CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm on-mechanism effects. For example, a 50% reduction in phospho-ERK levels after compound treatment in knockout cells would validate MAPK pathway engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
